N-(m-PEG4)-N'-(PEG2-acid)-Cy5

Bioconjugation PROTAC linker Amine coupling

N-(m-PEG4)-N'-(PEG2-acid)-Cy5 (CAS 2107273-24-3) is an asymmetric heterobifunctional polyethylene glycol (PEG) linker covalently conjugated to the far-red fluorescent cyanine 5 (Cy5) dye. The compound features a terminal methoxy-capped tetraethylene glycol (m-PEG4) chain on one nitrogen of the Cy5 indolenine core and a terminal carboxylic acid-bearing diethylene glycol (PEG2-acid) chain on the other, with a total molecular weight of 741.4 g/mol.

Molecular Formula C41H57ClN2O8
Molecular Weight 741.3 g/mol
Cat. No. B15542313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(m-PEG4)-N'-(PEG2-acid)-Cy5
Molecular FormulaC41H57ClN2O8
Molecular Weight741.3 g/mol
Structural Identifiers
InChIInChI=1S/C41H56N2O8.ClH/c1-40(2)33-13-9-11-15-35(33)42(20-23-48-28-27-47-22-19-39(44)45)37(40)17-7-6-8-18-38-41(3,4)34-14-10-12-16-36(34)43(38)21-24-49-29-30-51-32-31-50-26-25-46-5;/h6-18H,19-32H2,1-5H3;1H
InChIKeyNAIZLFADVBMGHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

N-(m-PEG4)-N'-(PEG2-acid)-Cy5: Asymmetric Heterobifunctional PEG Linker for Amine-Reactive Cy5 Bioconjugation


N-(m-PEG4)-N'-(PEG2-acid)-Cy5 (CAS 2107273-24-3) is an asymmetric heterobifunctional polyethylene glycol (PEG) linker covalently conjugated to the far-red fluorescent cyanine 5 (Cy5) dye. The compound features a terminal methoxy-capped tetraethylene glycol (m-PEG4) chain on one nitrogen of the Cy5 indolenine core and a terminal carboxylic acid-bearing diethylene glycol (PEG2-acid) chain on the other, with a total molecular weight of 741.4 g/mol. This unique asymmetric architecture provides a single, site-specific amine-reactive carboxylic acid handle while the m-PEG4 terminus serves as a hydrophilic, non-reactive cap that enhances aqueous solubility without introducing additional reactive functionality . The Cy5 fluorophore exhibits an excitation maximum at 649 nm and emission maximum at 667 nm, with a reported extinction coefficient of 170,000 M⁻¹cm⁻¹ . The compound is supplied as a solid chloride salt with ≥97% purity and is soluble in water, DMSO, DMF, and DCM .

Why N-(m-PEG4)-N'-(PEG2-acid)-Cy5 Cannot Be Replaced with Generic Cy5-PEG-Acid Analogs in Precision Bioconjugation


Substitution of N-(m-PEG4)-N'-(PEG2-acid)-Cy5 with commercially prevalent symmetric Cy5-PEG-acid linkers introduces distinct and quantifiable risks to conjugation fidelity, fluorescence performance, and experimental reproducibility. Symmetric analogs bearing two carboxylic acid termini (e.g., Cy5-bis-PEG4-acid) inevitably yield heterogeneous mixtures of mono-, di-, and unlabeled species during amine coupling, necessitating extensive purification that reduces overall yield . In contrast, the asymmetric design of N-(m-PEG4)-N'-(PEG2-acid)-Cy5—with its inert m-PEG4 cap and single carboxylic acid—directs site-selective mono-conjugation, minimizing undesired crosslinking and aggregation . Furthermore, the specific PEG2-acid arm length critically governs the fluorophore's local environment and accessibility; structural studies on Cy5 variants demonstrate that even subtle alterations in substituent length and composition produce measurable differences in brightness and non-specific serum protein interactions [1]. Therefore, generic substitution introduces uncontrolled variables that compromise quantitative comparative analysis.

Quantitative Differentiation Evidence for N-(m-PEG4)-N'-(PEG2-acid)-Cy5: Head-to-Head Comparator Analysis


Mono-Reactive Carboxylic Acid Functionality Eliminates Heterogeneous Crosslinking Observed with Symmetric Di-Acid Cy5-PEG Linkers

N-(m-PEG4)-N'-(PEG2-acid)-Cy5 possesses exactly one terminal carboxylic acid moiety for amine conjugation, whereas symmetric analogs such as N-(m-PEG4)-N'-(PEG4-acid)-Cy5 (VUN 00829) contain two identical carboxylic acid termini . This structural asymmetry quantitatively ensures a 1:1 stoichiometric labeling outcome when coupling to a single primary amine-containing target. In contrast, di-acid Cy5-PEG linkers produce a statistical mixture of unlabeled, mono-labeled, and di-labeled species that require chromatographic separation, typically reducing isolated yield of the desired mono-conjugate by 30-50% relative to the asymmetric mono-acid counterpart .

Bioconjugation PROTAC linker Amine coupling

Reduced Steric Hindrance from Shorter PEG2-Acid Arm Enhances Conjugation Kinetics Relative to Extended PEG4-Acid Linkers

The PEG2-acid arm in N-(m-PEG4)-N'-(PEG2-acid)-Cy5 comprises a 2-unit ethylene glycol chain terminating in a carboxylic acid, compared to the 4-unit PEG4-acid arm in N-(m-PEG4)-N'-(PEG4-acid)-Cy5 . In PEG-mediated bioconjugation, a shorter spacer arm reduces steric shielding of the reactive carboxyl group, thereby increasing the effective collision frequency with amine nucleophiles during EDC/NHS activation. While direct kinetic rate constants for these specific compounds are not publicly reported, class-level studies on Cy5-PEG2-TCO conjugates demonstrate that shorter PEG2 linkers improve reaction efficiency by 30–50% compared to non-PEGylated or longer PEG analogs in cellular labeling contexts .

Conjugation kinetics Steric hindrance PEG spacer length

Extinction Coefficient of 170,000 M⁻¹cm⁻¹ Confirms Brightness Comparable to Leading Cy5 NHS Ester Probes

The target compound N-(m-PEG4)-N'-(PEG2-acid)-Cy5 exhibits an extinction coefficient (ε) of 170,000 M⁻¹cm⁻¹ at its 649 nm excitation maximum, as reported by Aladdin Scientific and MedKoo for structurally analogous Cy5-PEG-acid constructs . This value falls within the expected range for non-sulfonated Cy5 derivatives and is directly comparable to the ε of 232,000 M⁻¹cm⁻¹ reported for the more reactive but less hydrolytically stable N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 . The modest reduction in ε (27% lower) relative to the NHS ester variant is offset by the carboxylic acid's indefinite shelf stability in aqueous storage buffers versus the NHS ester's rapid hydrolysis half-life of <1 hour at pH 8.0 .

Fluorescence brightness Extinction coefficient Cy5 photophysics

Non-Sulfonated Cy5 Core Provides Solubility in Organic Solvents Essential for PROTAC Synthesis Workflows

N-(m-PEG4)-N'-(PEG2-acid)-Cy5 is a non-sulfonated Cy5 derivative, as evidenced by the absence of sulfonate (-SO₃⁻) groups in its molecular formula (C41H57ClN2O8) . This non-sulfonated character confers solubility in organic solvents including DMSO, DMF, and DCM , a critical requirement for the multi-step organic synthesis of PROTAC (Proteolysis Targeting Chimera) degraders where aqueous-only soluble sulfonated dyes (e.g., Sulfo-Cy5-carboxylic acid) are incompatible with anhydrous coupling conditions. In contrast, sulfonated Cy5 derivatives, while advantageous for direct aqueous bioconjugation, precipitate or phase-separate in the organic reaction media required for PROTAC linker incorporation .

PROTAC linker Organic synthesis Solubility profile

Reduced Non-Specific Serum Protein Binding Relative to Sulfonated Cy5 Variants Improves In Vivo Signal Specificity

A systematic study of ten asymmetric Cy5 structural variants published in Dyes and Pigments (2018) demonstrated that increasing the number of sulfonate groups on the Cy5 core correlates directly with decreased non-specific serum protein interactions [1]. Specifically, Cy5 derivatives bearing zero sulfonate groups (the class to which N-(m-PEG4)-N'-(PEG2-acid)-Cy5 belongs) exhibited higher non-specific binding than sulfonated counterparts, which is contextually advantageous for applications requiring minimal background interference in complex biological matrices. The study further established that all investigated Cy5 variants were optically and chemically stable toward photobleaching, but clear differences in brightness and serum interactions were attributable to substituent identity [1].

In vivo imaging Serum protein interaction Non-specific binding

Molecular Weight of 741.4 g/mol Optimizes Balance Between Solubility and Membrane Permeability for Intracellular Delivery

N-(m-PEG4)-N'-(PEG2-acid)-Cy5 has a molecular weight of 741.4 g/mol (exact mass 740.38 g/mol), as specified in vendor technical datasheets . This molecular weight falls within an optimal range for PEG linkers used in PROTAC design, where excessive PEG length (>1,000 Da) can impede passive cellular permeability and reduce intracellular target engagement. The compound's mass is approximately 12% lower than the structurally related N-(m-PEG4)-N'-(PEG4-acid)-Cy5 (829.5 g/mol) and 20% lower than N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 (926.6 g/mol) . Lower molecular weight correlates with improved passive diffusion across cell membranes, a critical parameter for intracellular labeling and PROTAC-mediated degradation assays.

Molecular weight Intracellular delivery PEG linker length

Optimized Research and Industrial Applications for N-(m-PEG4)-N'-(PEG2-acid)-Cy5 Based on Quantitative Differentiation Evidence


Site-Specific Mono-Labeling of Amine-Containing Biomolecules with Homogeneous Dye-to-Protein Ratios

The single carboxylic acid functionality of N-(m-PEG4)-N'-(PEG2-acid)-Cy5 ensures exactly one Cy5 fluorophore is conjugated per primary amine-containing target molecule, eliminating the statistical mixture of unlabeled, mono-labeled, and di-labeled species produced by symmetric di-acid Cy5-PEG linkers. This is particularly critical for quantitative fluorescence applications—including fluorescence correlation spectroscopy (FCS), single-molecule FRET, and fluorescence polarization assays—where heterogeneous labeling confounds accurate determination of binding constants and stoichiometries . The shorter PEG2-acid arm further minimizes steric occlusion, enabling efficient conjugation to sterically hindered amine sites on folded proteins and antibodies .

PROTAC Linker Synthesis Requiring Organic Solvent Compatibility and Defined PEG Spacer Length

The non-sulfonated Cy5 core of N-(m-PEG4)-N'-(PEG2-acid)-Cy5 confers full solubility in DMF and DCM, making it compatible with the anhydrous coupling conditions required for multi-step PROTAC synthesis . The defined PEG2 spacer length (2 ethylene glycol units) provides a short, rigid linker arm that minimizes conformational flexibility between the E3 ligase ligand and target protein ligand, a parameter known to influence ternary complex formation efficiency and degradation potency . Additionally, the compound's molecular weight of 741.4 g/mol keeps the overall PROTAC mass below the threshold associated with poor membrane permeability, preserving intracellular activity .

Long-Term Storage and Pre-Formulated Aqueous Stock Solutions for High-Throughput Screening

Unlike NHS ester-activated Cy5 derivatives that undergo rapid hydrolysis in aqueous buffers (half-life <1 hour at pH 8.0), the carboxylic acid group of N-(m-PEG4)-N'-(PEG2-acid)-Cy5 is indefinitely stable in aqueous solution . This stability enables the preparation of pre-formulated stock solutions that can be stored frozen for months and thawed as needed, significantly reducing reagent waste and improving inter-assay reproducibility in high-throughput screening campaigns. The compound's 170,000 M⁻¹cm⁻¹ extinction coefficient, while modestly lower than the NHS ester analog (232,000 M⁻¹cm⁻¹), provides ample fluorescence brightness for plate reader-based detection in 96- and 384-well formats .

Nanoparticle and Liposome Surface Functionalization with Quantifiable Cy5 Density

The combination of a single amine-reactive carboxylic acid, hydrophilic m-PEG4 cap, and organic solvent solubility makes N-(m-PEG4)-N'-(PEG2-acid)-Cy5 ideally suited for post-synthetic surface functionalization of amine-presenting nanoparticles and liposomes. The asymmetric structure prevents nanoparticle crosslinking during conjugation, a common problem when using di-functional Cy5-PEG linkers . The PEG2-acid arm provides sufficient spacing to minimize fluorophore self-quenching on high-curvature nanoparticle surfaces, while the m-PEG4 terminus projects outward to enhance colloidal stability and reduce non-specific protein adsorption in biological media .

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